(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Description
Structural Elucidation of (R)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-Tetrahydroquinolin-8-yl)Butane-1,4-Diamine
Core Structural Features: Benzimidazole-Tetrahydroquinoline Hybrid Framework
The compound features a unique hybrid architecture combining a benzimidazole moiety, a tetrahydroquinoline system, and a flexible butane-1,4-diamine linker. The molecular formula is C₂₁H₂₇N₅ , with a molecular weight of 349.5 g/mol . The benzimidazole unit (C₇H₆N₂) is fused to the tetrahydroquinoline system (C₉H₁₁N), which is partially hydrogenated to reduce aromaticity and enhance conformational flexibility. The butane-1,4-diamine linker (C₄H₁₁N₂) bridges the N1 positions of both heterocycles, enabling spatial orientation adjustments critical for biological activity .
Key Structural Attributes:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₇N₅ | |
| CAS Registry Number | 558443-59-7 | |
| Hybrid Pharmacophores | Benzimidazole + Tetrahydroquinoline | |
| Linker Type | Butane-1,4-diamine (C₄H₁₁N₂) |
The benzimidazole moiety contributes π-π stacking capabilities, while the tetrahydroquinoline system introduces basicity and hydrogen-bonding potential. The linker’s methylene groups (C11 and C12 in NMR nomenclature) exhibit distinct electronic environments due to proximity to the amide carbonyl and positively charged nitrogen atoms, as evidenced by deshielded proton signals at δ 3.34–3.47 ppm (H11) and δ 4.64–5.00 ppm (H12) in related analogs .
Stereochemical Configuration at the Chiral Center (R-Enantiomer)
The compound’s chiral center at the tetrahydroquinoline C8 position adopts the R-configuration , as indicated by its IUPAC name and stereodescriptor (R) in the CAS registry . This configuration is critical for target binding, as demonstrated by the contrasting bioactivity profiles of R- and S-enantiomers in related quinoline-benzimidazole hybrids .
Stereochemical Determination:
- X-ray Crystallography : While not directly available for this compound, analogous S-enantiomers (e.g., Mavorixafor, CID 11256587) reveal a chair-like conformation in the tetrahydroquinoline ring, with the benzimidazole group occupying an equatorial position .
- NMR Spectroscopy : In the R-enantiomer, the chiral center induces distinct splitting patterns for protons on adjacent carbons. For example, H9 (amide proton) appears as a singlet at δ 10.37–10.40 ppm , unaffected by diastereotopic effects due to restricted rotation .
- Synthetic Control : The R-configuration is typically achieved using enantioselective alkylation or resolution techniques during the N-acylation and N-alkylation steps described in hybrid synthesis protocols .
Conformational Analysis of the Butane-1,4-Diamine Linker
The butane-1,4-diamine linker adopts multiple conformations influenced by intramolecular hydrogen bonding and steric interactions. Computational studies on analogous systems (e.g., butane-1,4-diol) reveal 65 conformers with energy differences <1 kcal/mol, suggesting high flexibility .
Experimental Observations:
NMR Chemical Shifts :
- Protons on the linker’s central methylenes (H11, H12) exhibit upfield shifts due to electron-withdrawing effects from adjacent nitrogen atoms. For example, H12 resonates at δ 4.64–5.00 ppm (doublet, J = 6.5 Hz) in benzimidazole-containing analogs .
- Carbonyl groups (C10 and C2′) deshield adjacent carbons, with C1′ appearing at δ 6.04–6.49 ppm in $$^{13}\text{C}$$-NMR spectra .
Conformational Preferences :
Table: Conformation-Dependent NMR Shifts in Analogous Compounds
| Proton | δ (ppm) - Antiperiplanar | δ (ppm) - Gauche |
|---|---|---|
| H11 | 3.34–3.36 | 3.44–3.47 |
| H12 | 4.64–4.66 | 4.97–5.00 |
| H1′ | 6.04–6.13 | 6.36–6.49 |
The linker’s flexibility allows the compound to adapt to diverse binding pockets, a feature exploited in dual-target drug design .
Properties
CAS No. |
558443-59-7 |
|---|---|
Molecular Formula |
C21H27N5 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m1/s1 |
InChI Key |
WVLHHLRVNDMIAR-LJQANCHMSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Intermediate
- Condensation of o-phenylenediamine with chlorobutyric acid or chloropropionic acid under reflux in hydrochloric acid yields benzimidazole derivatives bearing chlorinated alkyl chains (e.g., 2-(2-chloroethyl)-1H-benzimidazole).
- Protection of the benzimidazole nitrogen with Boc (tert-butoxycarbonyl) groups is performed using Boc2O to prevent side reactions during subsequent steps.
- Oxidation of benzylic alcohol intermediates to aldehydes is achieved using Dess-Martin periodinane or manganese dioxide (MnO2) in dichloromethane (CH2Cl2).
Preparation of 5,6,7,8-Tetrahydroquinoline Amine
- The 5,6,7,8-tetrahydroquinoline core is functionalized to introduce an amino group at the 8-position, typically via reduction of quinolin-8-one derivatives using sodium borohydride (NaBH4) or catalytic hydrogenation.
- The amine is often protected or used directly in reductive amination reactions.
Reductive Amination Coupling
- The key coupling step involves reductive amination between the aldehyde-functionalized benzimidazole intermediate and the 8-amino-5,6,7,8-tetrahydroquinoline.
- Sodium triacetoxyborohydride (NaBH(OAc)3) in methanol (MeOH) is the preferred reducing agent due to its mildness and selectivity.
- This step forms the secondary amine linkage connecting the benzimidazole and tetrahydroquinoline moieties through the butane-1,4-diamine linker.
Protection and Deprotection
- Nosyl (2-nitrobenzenesulfonyl) and Boc protecting groups are used to mask amines during intermediate steps.
- Deprotection is achieved by treatment with thiol reagents (e.g., PhSH) and bases (e.g., K2CO3) in acetonitrile (CH3CN).
- Final deprotection and salt formation (e.g., hydrobromide or hydrochloride salts) are performed under acidic conditions (e.g., HBr in acetic acid or 4 N HCl at elevated temperatures).
Alkylation Steps
- N-alkylation of amines with alkyl halides such as 5-bromovaleronitrile or chloromethylbenzoyl chloride is used to extend the linker or introduce functional groups.
- Alkylation is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile with bases such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA).
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Condensation | o-Phenylenediamine + chlorobutyric acid, reflux HCl | Benzimidazole intermediate with alkyl chloride |
| 2 | Protection | Boc2O, base | Boc-protected benzimidazole |
| 3 | Oxidation | Dess-Martin periodinane or MnO2, CH2Cl2 | Aldehyde-functionalized benzimidazole |
| 4 | Reductive amination | NaBH(OAc)3, MeOH | Coupling with 8-amino-5,6,7,8-tetrahydroquinoline |
| 5 | Deprotection | PhSH, K2CO3, CH3CN | Removal of nosyl/Boc protecting groups |
| 6 | Salt formation | HBr/AcOH or HCl, heat | Formation of hydrobromide or hydrochloride salt |
Research Findings and Optimization Notes
- The use of sodium triacetoxyborohydride in methanol provides high selectivity and yield in reductive amination, minimizing side reactions.
- Protection of amines with Boc and nosyl groups is critical to prevent polymerization or over-alkylation.
- The choice of alkylating agents and reaction conditions allows for fine-tuning of the linker length and functionalization, impacting biological activity.
- Final salt formation improves compound stability and solubility for pharmaceutical applications.
- Chiral purity (R- or S-enantiomers) is controlled by starting from enantiomerically pure amines or by chiral resolution post-synthesis.
Data Table: Key Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C21H28N5 (freebase) | PubChem, Avantor |
| Molecular Weight | 349.5 g/mol (freebase) | PubChem |
| Salt Form | Hydrochloride or Hydrobromide | Improves stability and handling |
| Purity | ≥ 97-98% (HPLC) | Commercial suppliers, research grade |
| Storage Conditions | Dark, inert atmosphere, -20°C | To prevent degradation |
| Key Reagents | NaBH(OAc)3, Boc2O, PhSH, K2CO3 | Used in reductive amination and protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrahydroquinoline moieties.
Reduction: Reduction reactions can target the imine and amine groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and tetrahydroquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of ®-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Observations:
- The target compound uniquely combines benzimidazole and tetrahydroquinoline, distinguishing it from bipyridine-based analogs (e.g., compound in ) or simpler bis-benzimidazole derivatives (e.g., ).
- Synthetic complexity varies: The target compound requires chiral resolution and salt formation , whereas SNAr reactions (e.g., ) or iminoester condensations (e.g., ) are more straightforward.
Key Observations:
- The target compound’s chemokine receptor antagonism contrasts with the antioxidant focus of bis-benzimidazoles or the ferroptosis induction in unrelated compounds .
Pharmacokinetic and Stability Comparisons
- Stability: The p-hydroxybenzene sulfonate salt of the target compound exhibits superior thermal stability (99.8–100% at 25–70°C) compared to non-salt forms of related amines .
Biological Activity
(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine (CAS Number: 558443-59-7) is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N5, with a molecular weight of 349.5 g/mol. The structure features a benzimidazole moiety and a tetrahydroquinoline scaffold, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N5 |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 558443-59-7 |
Antiproliferative Effects
Research indicates that compounds with similar structural features exhibit significant antiproliferative activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit cell proliferation in various cancer cell lines. In a study evaluating related compounds, some derivatives demonstrated IC50 values in the low micromolar range against human cancer cells including HeLa (cervical carcinoma) and A2780 (ovarian carcinoma) cells .
The mechanism underlying the biological activity of this compound is thought to involve the induction of oxidative stress and disruption of mitochondrial function. Cytofluorimetric analyses have indicated that such compounds can alter the cell cycle dynamics and induce apoptosis in sensitive cell lines .
Study 1: Antiviral Activity
In a recent investigation into similar compounds' antiviral properties, certain derivatives were found to inhibit HIV replication effectively. This was attributed to their ability to interfere with reverse transcriptase activity. While specific data on (R)-N1-(...) was not detailed in this study, its structural analogs suggest potential efficacy against viral targets .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on tetrahydroquinoline derivatives to identify key structural features contributing to biological activity. The presence of specific substituents on the quinoline ring significantly impacted the potency against various cancer cell lines. This highlights the importance of molecular modifications in enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
